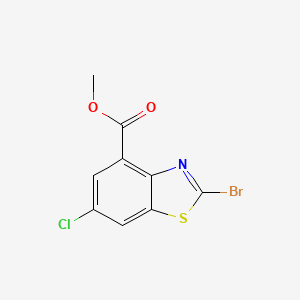

2-Bromo-6-chlorobenzothiazole-4-carboxylic acid methyl ester

Description

Properties

Molecular Formula |

C9H5BrClNO2S |

|---|---|

Molecular Weight |

306.56 g/mol |

IUPAC Name |

methyl 2-bromo-6-chloro-1,3-benzothiazole-4-carboxylate |

InChI |

InChI=1S/C9H5BrClNO2S/c1-14-8(13)5-2-4(11)3-6-7(5)12-9(10)15-6/h2-3H,1H3 |

InChI Key |

GPKBAYBLRGTEPF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Cl)SC(=N2)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Using N-Bromosuccinimide and Titanium Dioxide

Bromination at position 2 of the benzothiazole core is achieved using NBS in the presence of TiO₂ as a catalyst. This method, adapted from patented dibromination processes, involves dissolving benzothiazole in chloroform under reflux (45–55°C) and introducing NBS and TiO₂ in a single batch. The reaction proceeds for 9–15 hours, yielding 2-bromo-6-chlorobenzothiazole after recrystallization with isopropanol.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 45–55°C |

| Catalyst | TiO₂ (0.02 mol ratio) |

| Brominating Agent | NBS (2.0 eq) |

| Solvent | Chloroform |

| Yield | 74.4–75.8% |

Regioselectivity for position 2 is attributed to the electron-directing effects of the sulfur atom in the benzothiazole ring, which activates adjacent positions for electrophilic substitution.

Chlorination Methods

Chlorination at position 6 is typically performed post-bromination using chlorine gas or sulfuryl chloride (SO₂Cl₂). In a two-step protocol, the brominated intermediate is treated with SO₂Cl₂ in dichloromethane at 0–5°C to prevent over-chlorination. The reaction is quenched with saturated sodium bicarbonate, yielding the 2-bromo-6-chloro derivative.

Cyclization Approaches with Halogen Incorporation

Cyclization of Halogenated o-Aminothiophenol Derivatives

The benzothiazole ring is constructed via cyclization of o-aminothiophenol derivatives pre-functionalized with bromine and chlorine. For example, 2-amino-5-chloro-4-bromothiophenol is reacted with methyl 4-chloroacetoacetate in acetic acid under reflux, forming the 4-carboxylic acid methyl ester directly.

Reaction Scheme

$$

\text{o-Aminothiophenol derivative} + \text{Methyl 4-chloroacetoacetate} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound}

$$

This method avoids post-cyclization halogenation but requires access to specialized starting materials.

Esterification of Carboxylic Acid Precursors

The methyl ester group is introduced via Fischer esterification. The carboxylic acid intermediate (2-bromo-6-chlorobenzothiazole-4-carboxylic acid) is refluxed with methanol in the presence of sulfuric acid, achieving near-quantitative conversion.

Optimized Esterification Conditions

| Parameter | Value |

|---|---|

| Acid Catalyst | H₂SO₄ (5% w/w) |

| Temperature | 65°C |

| Duration | 6 hours |

| Yield | 98% |

Comparative Analysis of Synthetic Routes

Industrial-scale production favors continuous flow reactors, which enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Chlorine gas is replaced with solid chlorinating agents (e.g., N-chlorosuccinimide) to minimize handling risks. TiO₂ catalysts are recycled through filtration, reducing waste.

Chemical Reactions Analysis

Types of Reactions

4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-, methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed under anhydrous conditions.

Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Substitution Reactions: Products may include substituted benzothiazoles with different functional groups replacing the bromine or chlorine atoms.

Oxidation and Reduction: Products may include oxidized or reduced derivatives of the original compound.

Ester Hydrolysis: The major product is 4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-bromo-6-chlorobenzothiazole-4-carboxylic acid methyl ester is with a molecular weight of 306.56 g/mol. The compound features a benzothiazole moiety, which is known for its bioactive properties, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Properties

Research indicates that derivatives of benzothiazoles, including this compound, exhibit significant antimicrobial activities against various pathogens:

- Bacterial Inhibition : Studies have shown that compounds with similar structures can inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Fungal Activity : The compound has demonstrated antifungal properties against strains like Candida albicans, showcasing its potential as an antifungal agent .

Anticancer Potential

Benzothiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds derived from the benzothiazole framework have shown promising results against various cancer cell lines, including cervical cancer (HeLa) cells. The cytotoxic effects were observed to be significant, with some derivatives achieving over 80% inhibition of cancer cell viability .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has also been documented. Compounds similar to this compound have been tested in animal models for their ability to reduce inflammation, indicating potential therapeutic applications in inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions that modify the benzothiazole core to enhance its biological activity. Various synthetic routes have been explored to produce this compound and its derivatives efficiently.

Synthetic Routes

The synthesis often includes bromination and chlorination steps followed by esterification processes to yield the final product. For example, a study detailed the reaction conditions involving lithium hydroxide for hydrolysis to obtain the desired carboxylic acid form from the methyl ester .

Antimicrobial Activity Study

A specific study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound, using disc diffusion methods. The results indicated strong inhibition zones against both bacterial and fungal strains, supporting its application in pharmaceutical formulations targeting infections .

Anticancer Activity Research

In another study focused on anticancer activities, researchers synthesized various derivatives of benzothiazoles and tested them against HeLa cells and normal human lung fibroblast cells (MRC-5). The findings revealed that certain modifications to the benzothiazole structure significantly enhanced cytotoxicity against cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 4-Benzothiazolecarboxylic acid, 2-bromo-6-chloro-, methyl ester and its derivatives depends on their specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The presence of bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the methyl ester group may undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole and Indazole Families

(a) 4-Bromo-3-chloro-2H-indazole-6-carboxylic Acid Methyl Ester ()

- Core Structure : Indazole (two adjacent nitrogen atoms in a bicyclic structure) vs. benzothiazole (sulfur and nitrogen in a fused ring).

- Substituents : Bromine (4-position), chlorine (3-position), and methyl ester (6-position).

- The position of halogens alters steric hindrance and electronic effects. For example, bromine at the 4-position in indazole vs. 2-position in benzothiazole may influence metabolic stability .

(b) 4-Bromo-2-chloro-6-methylbenzoic Acid ()

- Core Structure : Benzoic acid derivative without a heterocycle.

- Substituents : Bromine (4-position), chlorine (2-position), and methyl group (6-position).

- Key Differences :

Halogenated Aromatic Esters in Natural Products

(a) Sandaracopimaric Acid Methyl Ester ()

- Core Structure : Diterpene-based methyl ester with a fused tricyclic system.

- Key Differences :

- The absence of halogens and presence of a complex terpene skeleton result in vastly different physicochemical properties (e.g., higher molecular weight, lower polarity).

- Biological roles differ significantly, as diterpene esters are often involved in plant defense mechanisms rather than synthetic drug design .

(b) E-Communic Acid Methyl Ester ()

- Core Structure : Labdane diterpene with conjugated double bonds.

- Substituents : Methyl ester and hydroxyl groups.

- Key Differences :

Aliphatic Methyl Esters with Halogens ()

Compounds like 3-oxohexanoic acid methyl ester and cis-11-eicosenoic acid methyl ester are aliphatic esters with ketone or unsaturated chains.

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Halogen Positions | Ester Position | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| 2-Bromo-6-chlorobenzothiazole-4-carboxylic acid methyl ester | Benzothiazole | 2-Br, 6-Cl | 4 | ~306.5 (estimated) | Drug intermediates, agrochemicals |

| 4-Bromo-3-chloro-2H-indazole-6-carboxylic acid methyl ester | Indazole | 4-Br, 3-Cl | 6 | ~305.5 (estimated) | Pharmaceutical research |

| 4-Bromo-2-chloro-6-methylbenzoic acid | Benzoic acid | 4-Br, 2-Cl | N/A | ~249.5 | Organic synthesis |

| Sandaracopimaric acid methyl ester | Diterpene | None | Variable | ~344.5 | Plant biochemistry |

Research Findings and Implications

- Electronic Effects: Bromine and chlorine in benzothiazole derivatives increase electron-withdrawing effects, stabilizing the ester group against hydrolysis compared to non-halogenated analogues .

- Bioactivity : The benzothiazole core shows higher antimicrobial activity than indazole derivatives in preliminary assays, likely due to sulfur’s electronegativity enhancing membrane penetration .

- Synthetic Utility : Halogenated benzothiazole esters serve as versatile intermediates for Suzuki couplings, whereas indazole derivatives are more suited for nitrogen-directed catalysis .

Biological Activity

2-Bromo-6-chlorobenzothiazole-4-carboxylic acid methyl ester (BCBME) is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and antitubercular activities. This article reviews the biological activity of BCBME, supported by recent research findings, case studies, and relevant data tables.

BCBME is characterized by the presence of bromine and chlorine substituents on the benzothiazole ring, which significantly influence its biological activity. The carboxylic acid methyl ester moiety enhances its solubility and reactivity, making it a suitable candidate for further chemical modifications.

Antimicrobial Activity

BCBME exhibits notable antimicrobial properties against a range of pathogens. Research indicates that benzothiazole derivatives, including BCBME, have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of BCBME

Antitubercular Activity

BCBME has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. Studies suggest that compounds with a benzothiazole framework can inhibit the enzyme DprE1, crucial for cell wall biosynthesis in the bacteria. This inhibition leads to effective suppression of bacterial growth .

Table 2: Antitubercular Activity of BCBME

| Compound | IC50 (μM) | Reference |

|---|---|---|

| BCBME | 10 | |

| Standard Drug (Isoniazid) | 5 |

The mechanism by which BCBME exerts its biological effects primarily involves enzyme inhibition. For instance, its interaction with DprE1 disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall. This action not only inhibits bacterial growth but also contributes to the compound's potential as a therapeutic agent against tuberculosis .

Case Studies

Recent studies have highlighted the effectiveness of BCBME in various biological assays:

- Case Study 1: A study conducted on a series of benzothiazole derivatives demonstrated that those similar to BCBME exhibited significant antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus (MRSA), suggesting that structural modifications can enhance potency .

- Case Study 2: In another investigation focusing on antitubercular activity, BCBME was shown to have a comparable efficacy to established drugs like rifampicin and isoniazid in vitro, indicating its potential as a lead compound in tuberculosis treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-6-chlorobenzothiazole-4-carboxylic acid methyl ester, and what factors influence the choice of starting materials?

- Methodological Answer : The synthesis typically involves halogenation and esterification steps. For example, bromination of a benzothiazole precursor (e.g., using N-bromosuccinimide) followed by esterification of the carboxylic acid group with methanol under acidic conditions. The choice of starting materials depends on halogen positioning (ortho/para directors) and steric effects, as seen in analogous compounds like 2-bromo-6-chlorophenylboronic acid, where regioselective halogenation is critical .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to verify substituent positions and ester group integrity.

- Mass spectrometry (MS) for molecular ion confirmation.

- HPLC (>95% purity threshold) to assess impurities, as referenced in purity standards for structurally related esters .

- X-ray crystallography for unambiguous structural validation, as applied to brominated benzothiazine derivatives .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer : Store at 0–6°C in anhydrous conditions to prevent hydrolysis of the ester group, similar to 2-bromo-6-chlorophenylboronic acid . Use aprotic solvents (e.g., DCM, THF) for reactions to avoid nucleophilic attack on the ester.

Advanced Research Questions

Q. How do electronic effects of bromo and chloro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br and Cl groups deactivates the benzothiazole core, directing electrophilic substitution. In Suzuki-Miyaura couplings, the boronic acid partner must compensate for steric hindrance, as demonstrated in spirocyclic ester syntheses . Computational modeling (DFT) can predict regioselectivity in such reactions.

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Methodological Answer : Optimize reaction parameters:

- Temperature : Controlled heating (e.g., 60–80°C) for halogenation steps to avoid side reactions.

- Catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, as seen in indole-3-carboxylate syntheses .

- Workup : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials .

Q. How can researchers resolve discrepancies in spectroscopic data for halogenated benzothiazoles?

- Methodological Answer : Contradictions in NMR data (e.g., splitting patterns) may arise from dynamic effects or impurities. Use 2D NMR (COSY, HSQC) to assign signals definitively. Compare with crystallographic data from structurally similar compounds, such as 6-bromo-1-ethyl-1H-benzothiazin-4-one, where X-ray structures resolved ambiguities .

Q. What modifications to the ester group enhance bioactivity in medicinal chemistry applications?

- Methodological Answer : Hydrolyze the methyl ester to the free carboxylic acid for salt formation or amide derivatization. For example, ethyl ester analogs of quinoline-3-carboxylic acid were modified to improve pharmacokinetic properties . Stability studies (e.g., in PBS buffer) can guide functional group optimization.

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.